Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate is an organophosphorus compound with the molecular formula C8H20O6P2 and a molecular weight of 274.19 g/mol . This compound is known for its unique structure, which includes both ethoxy and hydroxymethyl groups attached to a phosphoryl moiety. It is used in various scientific and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate typically involves the reaction of diethyl phosphite with formaldehyde and ethyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets stringent quality standards required for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The ethoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphinates. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, [[ethoxy(hydroxymethyl)phosphinyl]methyl]-, diethyl ester
- S-([diethoxyphosphoryl]methyl) dibenzothiophenium salt
- {4-[(butylamino)(diethoxyphosphoryl)methyl]phenyl}boronic acid monohydrate
- {4-[(diethoxyphosphoryl)(4-nitro-anilino)methyl]phenyl}boronic acid
Uniqueness
Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate stands out due to its unique combination of ethoxy and hydroxymethyl groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in applications requiring specific reactivity patterns and stability .
Eigenschaften
Molekularformel |
C8H20O6P2 |
---|---|
Molekulargewicht |
274.19 g/mol |
IUPAC-Name |
[diethoxyphosphorylmethyl(ethoxy)phosphoryl]methanol |
InChI |
InChI=1S/C8H20O6P2/c1-4-12-15(10,7-9)8-16(11,13-5-2)14-6-3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
BYXQAEAITUKKBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CO)CP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.